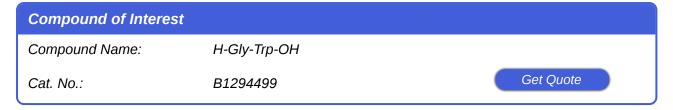


Application Notes: Characterization of H-Gly-Trp-OH by NMR and Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Trp-OH, a dipeptide composed of glycine and tryptophan, is a molecule of interest in various fields of biochemical and pharmaceutical research. Accurate characterization of its chemical structure and purity is paramount for reliable experimental outcomes. This document provides detailed application notes and protocols for the characterization of **H-Gly-Trp-OH** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation of peptides.

Physicochemical Properties of H-Gly-Trp-OH

A summary of the key physicochemical properties of **H-Gly-Trp-OH** is presented in the table below.

Property	Value
Molecular Formula	C13H15N3O3[1]
Molecular Weight	261.28 g/mol [1]
IUPAC Name	(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid
CAS Number	2390-74-1[1]





Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, confirming the structure and integrity of H-Gly-Trp-OH.

Predicted ¹H NMR Chemical Shifts

The proton NMR spectrum of **H-Gly-Trp-OH** will exhibit characteristic signals for the protons of the glycine and tryptophan residues. The aromatic protons of the indole ring of tryptophan are expected in the downfield region (around 7-8 ppm), while the α-protons of both amino acid residues are typically observed between 3.5-4.5 ppm.[2]

Proton Assignment	Predicted Chemical Shift (δ, ppm)
Tryptophan Aromatic Protons (indole ring)	7.0 - 8.0
Tryptophan Hα	~4.7
Tryptophan Hβ	~3.3
Glycine Hα	~3.9
Amide NH	8.0 - 8.5

Note: These are predicted values based on typical chemical shifts of amino acid residues in peptides and may vary depending on the solvent and pH.

Predicted ¹³C NMR Chemical Shifts

The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the various carbons of the glycine and tryptophan residues.



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O)	170 - 180
Tryptophan Aromatic Carbons (indole ring)	110 - 140
Tryptophan Cα	~55
Tryptophan Cβ	~28
Glycine Cα	~43

Note: These are predicted values and can be influenced by experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and amino acid sequence of **H-Gly-Trp-OH**. Electrospray ionization (ESI) is a common method for ionizing peptides for MS analysis.

Expected Mass Spectrometry Data

The primary ion observed in the mass spectrum will be the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will yield fragment ions that can be used to confirm the peptide sequence. The major fragmentation occurs at the peptide bonds, resulting in b- and y-type ions.

lon	Calculated m/z
[M+H] ⁺	262.12
bı (Gly)	58.04
y1 (Trp)	205.09

Note: The m/z values are for the monoisotopic masses.

Experimental Protocols NMR Spectroscopy Protocol



- Sample Preparation: Dissolve 1-5 mg of **H-Gly-Trp-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For samples dissolved in D₂O, lyophilize the sample from D₂O two to three times to exchange labile amide and amine protons for deuterium.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a one-dimensional (1D) ¹H NMR spectrum.
 - Acquire a 1D ¹³C NMR spectrum.
 - For unambiguous assignment, acquire two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy) to identify spin-coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
- Data Analysis: Process the acquired spectra using appropriate NMR software. Reference the spectra to a known standard (e.g., TMS or the residual solvent peak). Assign the resonances to the corresponding nuclei in the H-Gly-Trp-OH molecule.

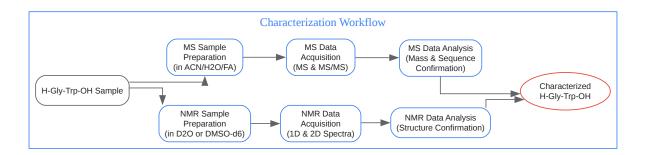
Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a stock solution of H-Gly-Trp-OH in a suitable solvent (e.g., HPLC-grade water or 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 μM in a solvent compatible with ESI-MS, typically containing a small amount of acid (e.g., 0.1% formic acid in 50:50 acetonitrile:water).[3]
- Instrumentation: Use a tandem mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap, or triple quadrupole).
- Data Acquisition:



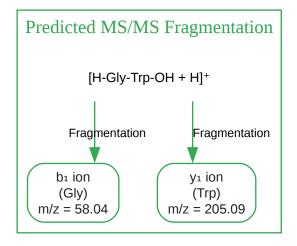
- Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ precursor ion.
- Perform a product ion scan (MS/MS) on the [M+H]⁺ precursor ion. Optimize the collision energy (typically 10-30 eV) to achieve a good fragmentation pattern.[3]
- Data Analysis: Analyze the mass spectra to confirm the mass of the precursor ion and to identify the b- and y-type fragment ions, which will verify the amino acid sequence.

Visualizations



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Caption: Experimental workflow for the characterization of **H-Gly-Trp-OH**.





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Caption: Predicted fragmentation pathway of protonated **H-Gly-Trp-OH**.

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